1-(Dimethylsulfamoyl)pyrazole

概要

説明

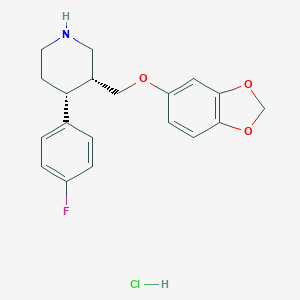

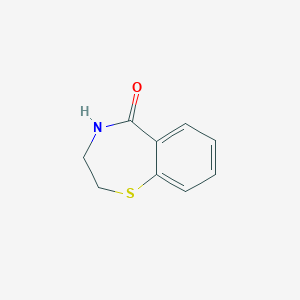

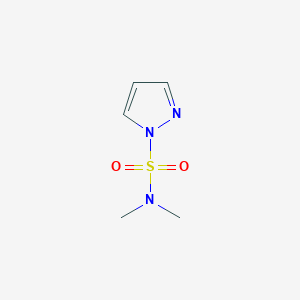

1-(Dimethylsulfamoyl)pyrazole is a compound that contains a total of 20 bonds; 11 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 sulfonamide (thio-/dithio-), and 1 Pyrazole .

Synthesis Analysis

Pyrazole synthesis has seen significant progress in recent years. A variety of methods have been developed, including silver-mediated [3 + 2] cycloaddition, one-pot condensations of ketones, aldehydes and hydrazine monohydrochloride, and Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .Molecular Structure Analysis

The molecular structure of 1-(Dimethylsulfamoyl)pyrazole includes a five-membered ring with two adjacent nitrogen atoms. It contains 20 bonds in total, including 11 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring(s), 1 sulfonamide(s) (thio-/dithio-), and 1 Pyrazole(s) .Chemical Reactions Analysis

Pyrazole derivatives, including 1-(Dimethylsulfamoyl)pyrazole, can act as weak bases or acids, with the strength highly dependent on the nature of their substituent groups . They can undergo a variety of reactions, including [3 + 2] cycloaddition, condensation with ketones and aldehydes, and dehydrogenative coupling with 1,3-diols .科学的研究の応用

- Characterization: Employing spectroscopic methods like NMR, IR, and mass spectrometry to confirm the structure. Results Summary: The synthesis of such compounds has led to the development of drugs like celecoxib (anti-inflammatory) and rimonabant (anti-obesity) .

- Detection: Utilizing fluorescence or colorimetric changes to indicate the presence of metal ions. Results Summary: Pyrazole-derived sensors have successfully detected ions like Hg^2+ and Zn^2+, with high selectivity and sensitivity .

- Testing: Analyzing mechanical and thermal stability through stress tests and thermogravimetric analysis. Results Summary: The integration of pyrazole derivatives has resulted in materials with improved resilience and thermal stability .

- Computational Modeling: Using quantum chemical calculations to predict photophysical behavior. Results Summary: Studies have shown diverse photophysical behaviors, aiding in the design of new optical materials .

- Clinical Trials: Conducting in vitro and in vivo tests to assess efficacy and safety. Results Summary: Research has led to the discovery of new therapeutic agents with potential applications in treating various diseases .

- Imaging: Applying these MOFs in biological systems to visualize and track pollutants. Results Summary: These MOFs have shown efficacy in trapping pollutants and providing clear imaging for environmental assessments .

- Field Testing: Conducting controlled experiments to assess the efficacy and environmental impact. Results Summary: The use of pyrazole derivatives has led to the creation of effective agrochemicals that are less harmful to the environment .

- Catalytic Studies: Evaluating the catalytic properties of these complexes in various reactions. Results Summary: These complexes have been found to enhance the efficiency of catalytic processes and aid in the synthesis of new materials .

- Application: Utilizing these compounds in industrial processes such as polymerization. Results Summary: The resulting organometallic compounds have improved the efficiency and selectivity of industrial chemical processes .

- Pharmacokinetics Studies: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties. Results Summary: Several pyrazole derivatives have shown promise as potential drug candidates in preclinical studies .

- Optical Testing: Measuring the nonlinear optical response using various light sources. Results Summary: These materials have potential applications in optical switching and modulation devices .

- Detection Trials: Testing the sensors’ ability to detect and quantify target substances. Results Summary: Pyrazole-based sensors have been effective in detecting toxic entities and monitoring biological systems .

- Clinical Evaluation: Assessing the efficacy and safety of these compounds in clinical settings. Results Summary: Some pyrazole derivatives have shown significant activity against resistant strains of bacteria and fungi, presenting them as candidates for new drug development .

- In Vitro and In Vivo Studies: Conducting experiments to evaluate the biological activity and therapeutic potential. Results Summary: Research has yielded promising results, with some compounds exhibiting significant anti-inflammatory and anticancer activities .

- Pharmacological Testing: Assessing the antidiabetic activity through biochemical assays and animal models. Results Summary: Certain pyrazole derivatives have demonstrated the ability to regulate blood glucose, indicating their potential as antidiabetic medications .

- Green Synthesis: Implementing these catalysts in reactions that minimize waste and energy consumption. Results Summary: The use of pyrazole catalysts has led to more environmentally friendly synthetic routes, aligning with the principles of green chemistry .

Safety And Hazards

将来の方向性

The synthesis of structurally diverse pyrazole derivatives, including 1-(Dimethylsulfamoyl)pyrazole, is a focus of ongoing research due to their proven applicability and versatility as synthetic intermediates . The integration of green methodologies in the synthesis of these compounds is a promising future direction .

特性

IUPAC Name |

N,N-dimethylpyrazole-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O2S/c1-7(2)11(9,10)8-5-3-4-6-8/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFYSRCRZAGKOIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1C=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90449580 | |

| Record name | 1-(Dimethylsulfamoyl)pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Dimethylsulfamoyl)pyrazole | |

CAS RN |

36061-00-4 | |

| Record name | 1-(Dimethylsulfamoyl)pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。